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Compound of Interest

Compound Name: 4-(3-Phenylpropyl)pyridine

Cat. No.: B1219276 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the

characterization of 4-(3-Phenylpropyl)pyridine (CAS No. 2057-49-0), a versatile intermediate

in pharmaceutical synthesis.[1] This document outlines detailed protocols for various analytical

methods, presents quantitative data in structured tables, and includes graphical

representations of experimental workflows.

Physicochemical Properties
4-(3-Phenylpropyl)pyridine is a colorless to pale yellow liquid with a faint odor.[2] It is an

organic solvent suitable for various applications, including as a medium for water-insoluble

transition metal complexes. A summary of its key physicochemical properties is presented in

Table 1.

Table 1: Physicochemical Properties of 4-(3-Phenylpropyl)pyridine
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Property Value Reference

Molecular Formula C₁₄H₁₅N [3][4]

Molecular Weight 197.28 g/mol [3][4]

CAS Number 2057-49-0 [3][4]

IUPAC Name 4-(3-phenylpropyl)pyridine [3]

Boiling Point 320-322 °C

Density 1.029 g/cm³

Flash Point 140 °C (284 °F)

Appearance Colorless to pale yellow liquid [1][2]

Solubility Insoluble in water

Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of 4-
(3-Phenylpropyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR Spectroscopy: While a detailed list of chemical shifts and coupling constants is not

readily available in the searched literature, a typical ¹H NMR spectrum of 4-(3-
phenylpropyl)pyridine would exhibit signals corresponding to the aromatic protons of both the

phenyl and pyridine rings, as well as the aliphatic protons of the propyl chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon

environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(3-Phenylpropyl)pyridine
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Carbon Atom Predicted Chemical Shift (ppm)

Pyridine C2, C6 ~150

Pyridine C4 ~136

Pyridine C3, C5 ~124

Phenyl C1' Aromatic Region

Phenyl C2', C3', C4', C5', C6' Aromatic Region

Propyl C1 Aliphatic Region

Propyl C2 Aliphatic Region

Propyl C3 Aliphatic Region

Note: These are approximate chemical shifts for

the pyridine ring based on unsubstituted

pyridine and are provided for guidance.[5] Actual

values for 4-(3-phenylpropyl)pyridine may vary.

A spectrum is available for viewing on

ChemicalBook.[6]

Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation

pattern of 4-(3-Phenylpropyl)pyridine.

Electron Ionization (EI-MS): The NIST WebBook and PubChem provide the electron ionization

mass spectrum.[3][4] The molecular ion peak [M]⁺ is observed at m/z 197.

Table 3: Key Fragments in the EI Mass Spectrum of 4-(3-Phenylpropyl)pyridine

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://testbook.com/question-answer/the-correct-match-of13c-nmr-chemical-shift-v--63b585e73cc884d3ea7985b0
https://www.chemicalbook.com/SpectrumEN_2057-49-0_13CNMR.htm
https://www.benchchem.com/product/b1219276?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/74937
https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C14H15N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6,9-12H,4,7-8H2
https://www.benchchem.com/product/b1219276?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Relative Intensity (%) Putative Fragment

197 52.4 [M]⁺

106 47.6 [C₇H₇CH₂]⁺

93 99.9 [C₅H₄NCH₂]⁺

92 47.6 [C₆H₅CH₂]⁺ - H

91 100 [C₇H₇]⁺ (Tropylium ion)

Data sourced from PubChem.

[3]

Electrospray Ionization (ESI-MS): ESI-MS is a softer ionization technique, often used in

conjunction with liquid chromatography. For 4-(3-phenylpropyl)pyridine, the protonated

molecule [M+H]⁺ would be the expected ion. PubChem lists collision cross-section data for the

[M+H]⁺ ion, which is useful for ion mobility studies.[3]

Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. An IR

spectrum for 4-(3-Phenylpropyl)pyridine is available on PubChem and ResearchGate.[3][7]

Table 4: Expected Characteristic IR Absorption Bands for 4-(3-Phenylpropyl)pyridine

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H stretch Aromatic (Phenyl and Pyridine)

2960-2850 C-H stretch Aliphatic (Propyl chain)

1600-1475 C=C and C=N stretch Aromatic rings

1465-1430 C-H bend CH₂

770-730 and 710-690 C-H out-of-plane bend Monosubstituted benzene

UV-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within the molecule,

particularly the conjugated π-systems of the aromatic rings. The UV spectrum of pyridine

shows an absorption maximum around 254 nm.[8] For 4-(3-phenylpropyl)pyridine, the

presence of the phenyl group may cause a slight shift in the absorption maximum. A UV-Vis

spectrum is available for viewing on PubChem.[3]

Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of 4-(3-
Phenylpropyl)pyridine and for its quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-

volatile compounds like 4-(3-phenylpropyl)pyridine. The NIST WebBook provides Kovats

retention indices for this compound on different stationary phases.[4]

Table 5: Kovats Retention Indices for 4-(3-Phenylpropyl)pyridine

Stationary Phase Retention Index

Standard non-polar 1725, 1730.6

Data sourced from the NIST WebBook.[4]

High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile or thermally

labile compounds. While a specific validated method for 4-(3-phenylpropyl)pyridine was not

found in the searched literature, a general reversed-phase HPLC method can be developed.

Experimental Protocols
The following are suggested starting protocols for the analytical characterization of 4-(3-
Phenylpropyl)pyridine.

Protocol for ¹H and ¹³C NMR Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of 4-(3-phenylpropyl)pyridine in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-pulse ¹H spectrum.

Typical spectral width: -2 to 12 ppm.

Number of scans: 16-64.

Relaxation delay: 1-2 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical spectral width: 0 to 220 ppm.

Number of scans: 1024 or more, depending on concentration.

Relaxation delay: 2-5 seconds.

Data Processing: Process the raw data using appropriate software. Reference the spectra to

the residual solvent peak. Integrate the ¹H NMR signals and report the chemical shifts (δ) in

ppm, multiplicity (s, d, t, q, m), and coupling constants (J) in Hz. Report the chemical shifts of

the ¹³C NMR signals in ppm.

Protocol for GC-MS Analysis
Sample Preparation: Prepare a 1 mg/mL stock solution of 4-(3-phenylpropyl)pyridine in a

suitable solvent such as dichloromethane or methanol. Prepare a series of dilutions for

calibration.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

GC Conditions (Suggested Starting Point):
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Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a mid-polarity stationary phase

(e.g., 5% phenyl-methylpolysiloxane).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Inlet Temperature: 250 °C.

Injection Volume: 1 µL (split or splitless, depending on concentration).

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15

°C/min, and hold for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis: Identify the peak corresponding to 4-(3-phenylpropyl)pyridine based on its

retention time and mass spectrum. Quantify using a calibration curve.

Protocol for HPLC-UV Analysis
Sample Preparation: Prepare a 1 mg/mL stock solution of 4-(3-phenylpropyl)pyridine in

methanol or acetonitrile. Prepare a series of dilutions in the mobile phase for calibration.

Instrumentation: An HPLC system with a UV detector.

HPLC Conditions (Suggested Starting Point):

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A mixture of acetonitrile and water with a suitable buffer (e.g., 0.1% formic

acid or 10 mM ammonium acetate). Start with an isocratic elution (e.g., 60:40

acetonitrile:water) and optimize with a gradient if necessary.
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Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Injection Volume: 10 µL.

UV Detection: 254 nm.

Data Analysis: Identify the peak for 4-(3-phenylpropyl)pyridine by its retention time.

Quantify using a calibration curve based on peak area.

Visualizations
Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the analytical characterization of a

chemical compound like 4-(3-Phenylpropyl)pyridine.
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Caption: Workflow for the characterization of 4-(3-Phenylpropyl)pyridine.

This logical flow demonstrates the progression from synthesis and purification to detailed

analytical characterization and final data reporting, providing a clear and structured approach

for researchers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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